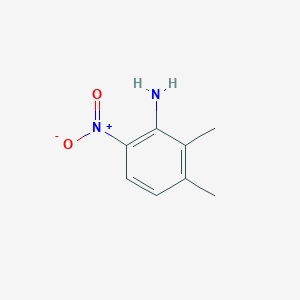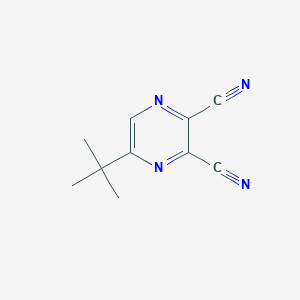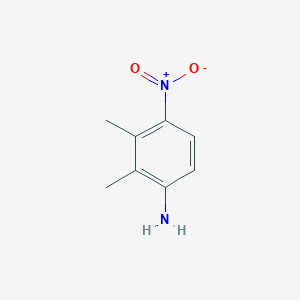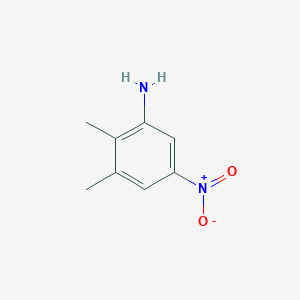![molecular formula C16H16N2 B184288 2-[4-(Propan-2-yl)phenyl]imidazo[1,2-a]pyridine CAS No. 118000-47-8](/img/structure/B184288.png)
2-[4-(Propan-2-yl)phenyl]imidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Propan-2-yl)phenyl]imidazo[1,2-a]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that belongs to the imidazopyridine class of compounds.
Wirkmechanismus
The mechanism of action of 2-[4-(Propan-2-yl)phenyl]imidazo[1,2-a]pyridine is not fully understood. However, it has been shown to interact with various cellular targets such as DNA, proteins, and enzymes. It has been suggested that it may act by inhibiting the activity of certain enzymes or by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication. It has also been shown to induce apoptosis in cancer cells and to have antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[4-(Propan-2-yl)phenyl]imidazo[1,2-a]pyridine in lab experiments include its low toxicity, high stability, and ease of synthesis. It is also relatively inexpensive compared to other compounds used in research. However, its limitations include its low solubility in water and its limited availability.
Zukünftige Richtungen
There are several future directions for research on 2-[4-(Propan-2-yl)phenyl]imidazo[1,2-a]pyridine. One direction is to study its potential use as a therapeutic agent for various diseases such as cancer, inflammation, and viral infections. Another direction is to explore its use as a fluorescent probe in biological imaging studies. Additionally, further studies are needed to understand its mechanism of action and to improve its solubility and availability for use in research.
Synthesemethoden
The synthesis of 2-[4-(Propan-2-yl)phenyl]imidazo[1,2-a]pyridine involves the reaction of 2-aminopyridine with 4-isopropylbenzaldehyde in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained through filtration and recrystallization. The yield of the product depends on the reaction conditions and the purity of the starting materials.
Wissenschaftliche Forschungsanwendungen
2-[4-(Propan-2-yl)phenyl]imidazo[1,2-a]pyridine has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to have anticancer, anti-inflammatory, and antiviral properties. It has also been studied for its potential use as a fluorescent probe in biological imaging studies.
Eigenschaften
| 118000-47-8 | |
Molekularformel |
C16H16N2 |
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
2-(4-propan-2-ylphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C16H16N2/c1-12(2)13-6-8-14(9-7-13)15-11-18-10-4-3-5-16(18)17-15/h3-12H,1-2H3 |
InChI-Schlüssel |
NFYREUJELBVLEQ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C2=CN3C=CC=CC3=N2 |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C2=CN3C=CC=CC3=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



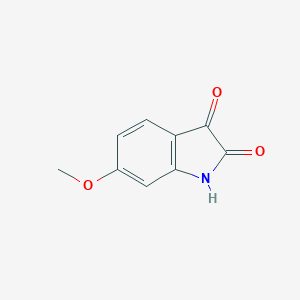


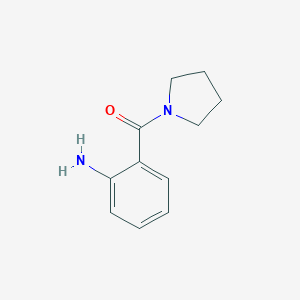


![2H-Benz[g]indazol-3-amine, 2-(4-methoxyphenyl)-](/img/structure/B184218.png)
